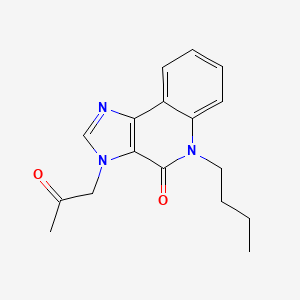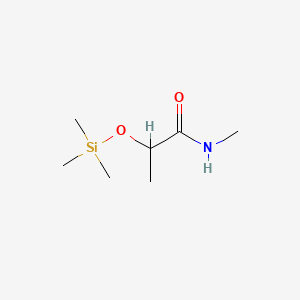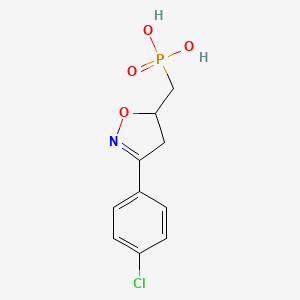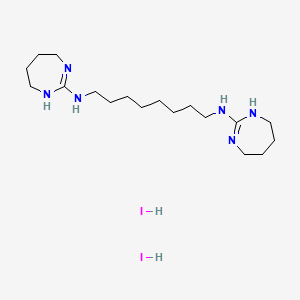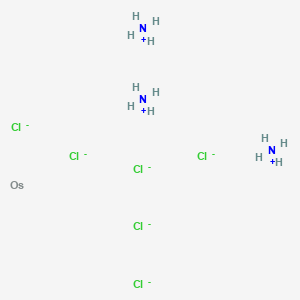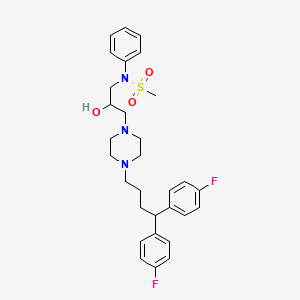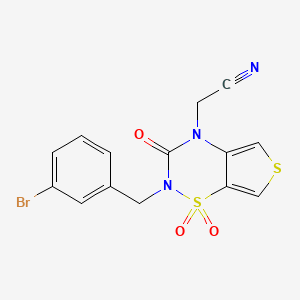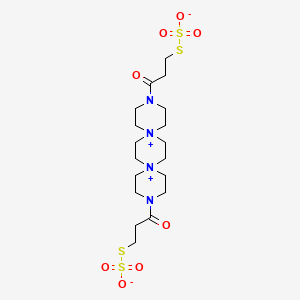
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Diaza-6,9-diazoniadispiro(5252)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) is a complex chemical compound with a unique structure It is characterized by its diaza and diazoniadispiro components, which contribute to its distinct chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) involves multiple steps. The process typically starts with the preparation of the diaza and diazoniadispiro components, followed by the introduction of the sulfothio and oxo groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,12-Diaza-6,9-diazoniadispiro(5.2.5.2)hexadecane, 3,12-bis(1-oxo-3-(sulfothio)propyl)-, dihydroxide, bis(inner salt) shares similarities with other diaza and diazoniadispiro compounds.
- Compounds with similar sulfothio and oxo groups also exhibit comparable chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and its unique diaza and diazoniadispiro structure. This combination imparts distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
111854-41-2 |
|---|---|
Formule moléculaire |
C18H32N4O8S4 |
Poids moléculaire |
560.7 g/mol |
Nom IUPAC |
3,12-bis(3-sulfonatosulfanylpropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane |
InChI |
InChI=1S/C18H32N4O8S4/c23-17(1-15-31-33(25,26)27)19-3-7-21(8-4-19)11-13-22(14-12-21)9-5-20(6-10-22)18(24)2-16-32-34(28,29)30/h1-16H2 |
Clé InChI |
DRLUQHPSZIMNNZ-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+]2(CCN1C(=O)CCSS(=O)(=O)[O-])CC[N+]3(CCN(CC3)C(=O)CCSS(=O)(=O)[O-])CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


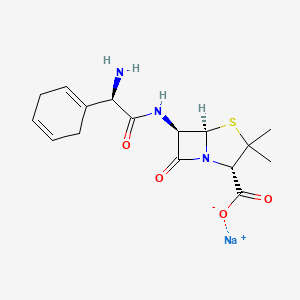
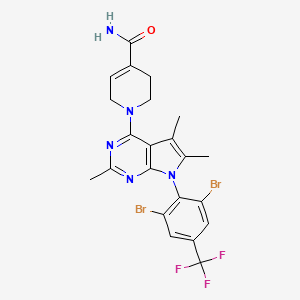
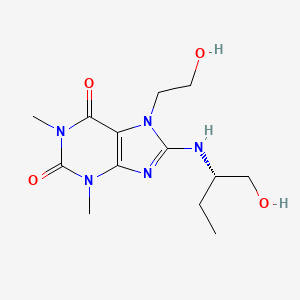

![5-chloro-3-[[3-[(E)-2-cyanovinyl]-5-methyl-phenyl]-methoxy-phosphoryl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B12755956.png)

